molecular formula C10H9NO2 B1362167 6-Methoxy-1H-indole-3-carbaldehyde CAS No. 70555-46-3

6-Methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1362167
CAS No.: 70555-46-3
M. Wt: 175.18 g/mol
InChI Key: JTEFJNIWWXTBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 6th position and a formyl group at the 3rd position on the indole ring. It is known for its diverse biological activities and is used as a precursor in the synthesis of various biologically active molecules .

Scientific Research Applications

6-Methoxy-1H-indole-3-carbaldehyde has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

Future Directions

6-Methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Their role in multicomponent reactions offers access to complex molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1H-indole-3-carbaldehyde participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be oxidized to form 6-methoxy-1H-indole-3-carboxylic acid, a reaction catalyzed by aldehyde oxidase . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, are generally applied.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various electrophiles in the presence of Lewis acids or acidic catalysts.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyindole-3-carboxylic acid
  • 6-Methoxy-1H-indole-3-methanol
  • 5-Methoxyindole-3-carboxaldehyde

Uniqueness

6-Methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and formyl groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

6-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEFJNIWWXTBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358639
Record name 6-Methoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70555-46-3
Record name 6-Methoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of DMF (7 mL, 90 mm) and POCl3 (2.25 mL, 24.5 mmol) which had been cooled to 5° C., was treated with known 6-methoxy-1H-indole. After stirring at room temperature for 1 hour, the mixture was heated at 45° C. for 1 hour, then allowed to cool to room temperature overnight. The reaction mixture was poured into ice (100 mL), and stirred for 30 minutes at which time a solution of KOH (9.6 g, 171 mm) in H2O (20 mL) was added dropwise. After stirring for 30 minutes, then heating for 1 hour at 60° C., the reaction was cooled to 30° C., and the pH adjusted to 7 with 1N HCl. The mixture was extracted with EtOAc(50 mL×3), the organic fractions were combined, dried over MgSO4, filtered and evaporated. The residue was purified by crystallization from methanol to afford 6-methoxy-1H-indole-3-carboxaldehyde (1.65 g, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1H-indole-3-carbaldehyde
Reactant of Route 4
6-Methoxy-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1H-indole-3-carbaldehyde
Reactant of Route 6
6-Methoxy-1H-indole-3-carbaldehyde
Customer
Q & A

A: 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14) []. Its unit cell dimensions are: a = 7.5319(5) Å, b = 7.9745(5) Å, c = 25.1313(17) Å, and β = 98.459(7)°. The unit cell volume is 1493.04(17) Å3 and it contains four molecules (Z = 4) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.